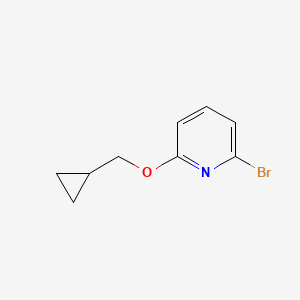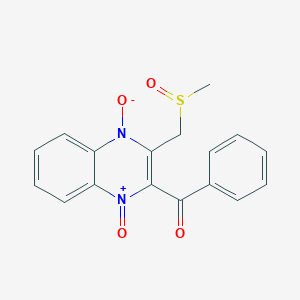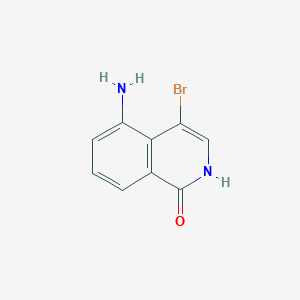
3-Hydroxytetrahydro-2H-thiopyran1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxytetrahydro-2H-thiopyran1-oxide is a heterocyclic compound containing a sulfur atom within a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxytetrahydro-2H-thiopyran1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiol with an epoxide in the presence of a base, leading to the formation of the thiopyran ring. The reaction conditions often require moderate temperatures and inert atmospheres to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxytetrahydro-2H-thiopyran1-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfur atom can be reduced to form a thiol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-oxotetrahydro-2H-thiopyran1-oxide.
Reduction: Formation of 3-mercaptotetrahydro-2H-thiopyran1-oxide.
Substitution: Formation of various substituted thiopyran derivatives.
Scientific Research Applications
3-Hydroxytetrahydro-2H-thiopyran1-oxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxytetrahydro-2H-thiopyran1-oxide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and induce changes in gene expression. These effects are mediated through its ability to form covalent bonds with target proteins and disrupt normal cellular functions.
Comparison with Similar Compounds
Tetrahydropyran: A similar compound with an oxygen atom instead of sulfur.
Thiopyran-3-one 1,1-dioxide: Another sulfur-containing heterocycle with different oxidation states.
Uniqueness: 3-Hydroxytetrahydro-2H-thiopyran1-oxide is unique due to its specific ring structure and the presence of both hydroxyl and sulfur functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H10O2S |
|---|---|
Molecular Weight |
134.20 g/mol |
IUPAC Name |
1-oxothian-3-ol |
InChI |
InChI=1S/C5H10O2S/c6-5-2-1-3-8(7)4-5/h5-6H,1-4H2 |
InChI Key |
NHQIHFBKPAPWBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-Chloro-2-nitro-phenyl)-ethyl]-methyl-amine](/img/structure/B8493417.png)




![2-Chloro-6-(4-methoxybenzyl)-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B8493474.png)

![2,2-dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-propanal](/img/structure/B8493483.png)


![2-Imidazolidinone,1-benzo[b]thien-5-yl-3-(3-pyridinyl)-](/img/structure/B8493503.png)


